4,5-Dibromo-2-fluorobenzonitrile
Description
Properties
IUPAC Name |
4,5-dibromo-2-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2FN/c8-5-1-4(3-11)7(10)2-6(5)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFLVKOIAOQCBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes to 4,5-Dibromo-2-fluorobenzonitrile
The construction of this compound typically begins with a substituted benzene (B151609) precursor, which is then sequentially functionalized. The primary strategies involve the introduction of the fluorine, bromine, and nitrile groups in a specific order to ensure the correct final arrangement.
Halogenation and Fluorination Strategies from Benzene Precursors
A common approach to synthesizing halogenated benzonitriles starts with a precursor that already contains one or more of the desired functional groups. For this compound, a logical precursor is 2-fluorobenzonitrile.
The synthesis of 2-fluorobenzonitrile itself can be achieved through various methods, such as the Sandmeyer reaction starting from 2-fluoroaniline. Once 2-fluorobenzonitrile is obtained, the next crucial step is the introduction of two bromine atoms at the C4 and C5 positions. This is typically accomplished through electrophilic aromatic substitution.
Direct bromination of 2-fluorobenzonitrile can be employed to introduce the bromine atoms. smolecule.com The reaction often utilizes bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). smolecule.com The directing effects of the substituents on the ring are crucial:
The fluorine atom at C2 is an ortho, para-director.
The nitrile group at C1 is a strong electron-withdrawing group and a meta-director.
In the first bromination step, the powerful para-directing effect of the fluorine atom typically leads to the substitution at the C4 position, yielding 4-bromo-2-fluorobenzonitrile. The second bromination then occurs on this intermediate. The ring is now more deactivated, but the directing effects of the fluorine, bromine, and nitrile groups collectively favor substitution at the C5 position. Controlling the reaction conditions, such as temperature and reaction time, is essential to achieve the desired dibrominated product and avoid the formation of other isomers or over-bromination. smolecule.com
An alternative approach involves the use of milder brominating agents like N-Bromosuccinimide (NBS), often in a strong acid medium like sulfuric acid, which can offer better control over the reaction. nih.govgoogle.com
Cyanation Techniques
While bromination of a pre-existing fluorobenzonitrile is a common route, another synthetic strategy involves introducing the nitrile group at a later stage. This would typically start with a dibromofluorobenzene precursor, such as 1,2-dibromo-4-fluorobenzene. The nitrile group can then be introduced via a cyanation reaction.
Transition-metal-catalyzed cyanation of aryl halides is a well-established and powerful method for forming aryl nitriles. organic-chemistry.org Several catalytic systems are available:
Palladium-catalyzed cyanation: This method often uses palladium catalysts like Pd(OAc)₂ or Pd₂(dba)₃ with various phosphine (B1218219) ligands. Common cyanide sources include zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), which are less toxic than alkali metal cyanides. organic-chemistry.orgnih.gov
Nickel-catalyzed cyanation: Nickel catalysts offer a more cost-effective alternative to palladium and have shown high efficiency in the cyanation of aryl chlorides and bromides. researchgate.net
Copper-catalyzed cyanation (Rosenmund-von Braun reaction): This is a more traditional method that typically requires stoichiometric amounts of copper(I) cyanide and high reaction temperatures.
The choice of catalyst and cyanide source depends on the specific substrate and the desired reaction conditions. For a substrate like 1,2-dibromo-4-fluorobenzene, the challenge would be the selective replacement of one of the bromine atoms with a cyanide group, or potentially a double cyanation depending on the desired final product.
Regioselective Synthesis and Isomer Control
Achieving the specific 4,5-dibromo substitution pattern on the 2-fluorobenzonitrile scaffold is a significant challenge due to the competing directing effects of the substituents.
Regioselectivity Challenges in 4,5-Dibromo Substitution
The primary challenge in the synthesis of this compound via electrophilic bromination of 2-fluorobenzonitrile lies in controlling the position of the incoming bromine atoms.
First Bromination: The fluorine atom strongly directs the first bromine to the para position (C4). While some ortho substitution (C6) might occur, the C4 position is sterically less hindered, making 4-bromo-2-fluorobenzonitrile the major product.
Second Bromination: Introducing the second bromine atom onto 4-bromo-2-fluorobenzonitrile requires overcoming the increased deactivation of the aromatic ring. The directing effects on this intermediate are as follows:
Fluorine (at C2): Directs to C3 (ortho) and C5 (meta to F, but ortho to Br and meta to CN).
Bromine (at C4): Directs to C3 and C5 (ortho positions).
Nitrile (at C1): Directs to C5 (meta position).
All three substituents favor the introduction of the second electrophile at the C5 position. This convergence of directing effects makes the formation of the 4,5-dibromo isomer feasible. However, the reaction conditions must be carefully optimized to drive the reaction to completion without causing unwanted side reactions.
Comparative Analysis of Isomeric Dibromofluorobenzonitriles in Synthesis
The synthesis of different isomers of dibromofluorobenzonitrile requires distinct synthetic strategies, highlighting the importance of regiocontrol. For instance, the synthesis of other isomers, such as 5-bromo-2-fluorobenzonitrile (B68940), has been reported through different routes.
A patented method for synthesizing 5-bromo-2-fluorobenzonitrile involves the direct bromination of 2-fluorobenzonitrile using dibromohydantoin in concentrated sulfuric acid. google.comgoogle.com This illustrates how the choice of brominating agent and solvent system can influence the regiochemical outcome.
Below is a comparative table of synthetic methods for different bromofluorobenzonitrile isomers:
| Compound | Starting Material | Reagents and Conditions | Key Strategy |
| 5-Bromo-2-fluorobenzonitrile | 2-Fluorobenzonitrile | Dibromohydantoin, 75-90% H₂SO₄ | Direct electrophilic bromination with specific reagent control. google.comgoogle.com |
| 2-Bromo-3-fluorobenzonitrile | 2-Cyano-6-fluorophenylboronic acid | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), NaOMe | NaOMe-catalyzed bromodeboronation. acs.org |
| 4-Bromo-2-fluorobenzonitrile | 2-Fluorobenzonitrile | Br₂, FeBr₃ | Direct electrophilic bromination targeting the para position. smolecule.com |
This comparative analysis demonstrates that while direct electrophilic bromination is a viable strategy, achieving specific and often less electronically favored substitution patterns may require more complex, multi-step syntheses involving functional group interconversions like the halodeboronation of aryl boronic acids. acs.org
Advanced Reaction Optimization and Catalysis
Modern synthetic chemistry offers advanced tools for optimizing the synthesis of complex molecules like this compound. The use of sophisticated catalytic systems can lead to higher yields, better selectivity, and milder reaction conditions.
For the cyanation step , if this route is chosen, the use of modern palladium or nickel catalysts with specifically designed ligands can significantly improve the efficiency of the reaction. For example, using a ligand like dppf (1,1'-bis(diphenylphosphino)ferrocene) with a nickel catalyst can facilitate the cyanation of even unreactive aryl chlorides under mild conditions. organic-chemistry.org
For the halogenation steps , while traditional Lewis acid catalysis is effective, newer methods could offer improvements. For instance, the use of organocatalysis or specific solid-supported reagents could enhance regioselectivity and simplify product purification.
Furthermore, computational chemistry and DFT (Density Functional Theory) modeling can be used to predict the reactivity and regioselectivity of electrophilic aromatic bromination. nih.gov Such theoretical analyses can help in the rational design of synthetic routes and the selection of optimal reaction conditions to favor the formation of the desired 4,5-dibromo isomer over other potential byproducts. These predictive models can analyze the electronic properties of the starting materials and intermediates to guide experimental work, potentially reducing the amount of trial-and-error optimization required.
Phase Transfer Catalysis for Enhanced Yields
Phase transfer catalysis (PTC) is a powerful technique employed to facilitate reactions between reactants located in different phases, typically a water-soluble nucleophile and an organic-soluble substrate. crdeepjournal.org In the context of synthesizing derivatives of this compound, PTC can significantly enhance reaction rates and yields by transporting a reactive anion from the aqueous phase to the organic phase. crdeepjournal.orgprinceton.edu This methodology is particularly advantageous for nucleophilic substitution reactions where the nucleophile has limited solubility in the organic solvent required to dissolve the benzonitrile (B105546) substrate.
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis, particularly with palladium, has become an indispensable tool for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atoms on this compound are excellent handles for such transformations.
Palladium-Catalyzed Cross-Coupling Methodologies
Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for their ability to form C-C bonds with high efficiency and functional group tolerance. mdpi.comuwindsor.ca The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. uwindsor.ca
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl bromide (in this case, this compound) to form a palladium(II) intermediate.
Transmetalation: An organometallic reagent transfers its organic group to the palladium(II) complex.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the new C-C bond. uwindsor.ca
Diverse palladium catalysts and ligands can be employed to optimize these reactions for specific substrates and desired products, making it a highly versatile method for derivatizing this compound. mdpi.com
Suzuki-Miyaura Coupling for Biaryl Formation
The Suzuki-Miyaura coupling is a prominent palladium-catalyzed cross-coupling reaction that utilizes an organoboron reagent (such as a boronic acid or ester) to form biaryl compounds. researchgate.netnih.gov This reaction is widely favored due to the stability and low toxicity of the boronic acid reagents and the mild reaction conditions. nih.gov
For this compound, a Suzuki-Miyaura coupling can be performed to selectively replace one or both bromine atoms with various aryl or heteroaryl groups. The choice of catalyst, ligands, base, and solvent can influence the selectivity and yield of the reaction. mdpi.com This method provides a direct route to complex biaryl structures that are prevalent in pharmaceuticals and advanced materials. nbinno.com
| Parameter | Role | Examples |
|---|---|---|
| Palladium Catalyst | Facilitates the catalytic cycle | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ |
| Ligand | Stabilizes the catalyst and influences reactivity | Triphenylphosphine (PPh₃), Buchwald ligands |
| Base | Activates the boronic acid | Na₂CO₃, K₂CO₃, K₃PO₄ |
| Solvent | Solubilizes reactants and influences reaction rate | Toluene, Dioxane, DMF, Water mixtures |
Nucleophilic Aromatic Substitution Strategies
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those activated by electron-withdrawing groups. vapourtec.comnih.gov The fluorine atom and the nitrile group in this compound are electron-withdrawing, making the aromatic ring susceptible to nucleophilic attack.
The SNAr mechanism typically proceeds in two steps:
Addition: A nucleophile attacks the aromatic ring at a carbon bearing a leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. vapourtec.com
Elimination: The leaving group departs, restoring the aromaticity of the ring. vapourtec.com
The presence of electron-withdrawing groups ortho and para to the leaving group stabilizes the negative charge of the Meisenheimer complex, thereby facilitating the reaction. libretexts.org In this compound, the fluorine atom is a potential leaving group, and its displacement by various nucleophiles (e.g., amines, alkoxides, thiolates) can be achieved under appropriate conditions. nih.gov
Functional Group Interconversions and Derivatization
The nitrile group of this compound is a versatile functional group that can be transformed into a variety of other functionalities, significantly expanding the synthetic utility of the parent molecule.
Nitrile Group Reactivity in Heterocycle Synthesis (e.g., Oxadiazole formation)
The nitrile group is a valuable precursor for the synthesis of nitrogen-containing heterocycles. One important transformation is its conversion into an amidoxime, which can then be cyclized to form a 1,2,4-oxadiazole ring. scielo.br
The synthesis of 1,2,4-oxadiazoles often involves two main steps:
Amidoxime Formation: The nitrile reacts with hydroxylamine to form the corresponding amidoxime.
Cyclization: The amidoxime then reacts with an acylating agent (such as an acid chloride or anhydride) followed by cyclodehydration to yield the 3,5-disubstituted 1,2,4-oxadiazole. scielo.br
Selective Reactivity of Bromine and Fluorine Substituents
In the chemical architecture of this compound, the strategic placement of two bromine atoms and one fluorine atom on the benzonitrile framework gives rise to a nuanced and selective reactivity profile. This selectivity is primarily dictated by the inherent differences in the carbon-halogen bond strengths (C-F > C-Cl > C-Br > C-I) and the electronic nature of the substituents, which allows for a tiered approach to functionalization. chemguideforcie.co.ukyoutube.com The bromine atoms are generally more susceptible to palladium-catalyzed cross-coupling reactions, while the fluorine atom, activated by the ortho-cyano group, is a prime candidate for nucleophilic aromatic substitution (SNAr). nih.govwikipedia.orgmasterorganicchemistry.com
The differential reactivity enables the sequential and site-selective modification of the molecule, making it a valuable building block in the synthesis of complex organic structures. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl, which positions the bromine atoms as the more reactive sites over the fluorine atom. wuxibiology.com Conversely, in nucleophilic aromatic substitution reactions, the high electronegativity of fluorine often makes it a better leaving group when attached to an electron-deficient aromatic ring. libretexts.orgpressbooks.pub The presence of the electron-withdrawing nitrile group ortho to the fluorine atom in this compound enhances the electrophilicity of the C-F bond, making it more susceptible to nucleophilic attack. libretexts.orgpressbooks.pub
Selective Reactions Targeting Bromine Substituents
The bromine atoms at the C4 and C5 positions are amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. By carefully controlling the reaction conditions, it is possible to achieve mono- or di-substitution at these positions. For instance, a milder catalyst system or a stoichiometric amount of the coupling partner might favor monosubstitution, while more forcing conditions or an excess of the coupling partner would lead to disubstitution.
The slight electronic and steric differences between the C4-Br and C5-Br bonds could potentially be exploited for regioselective monosubstitution, although this often presents a significant synthetic challenge. nih.gov
Below are illustrative examples of typical conditions for selective palladium-catalyzed cross-coupling reactions targeting the bromine atoms.
Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling
| Entry | Reactant | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temp (°C) | Product |
| 1 | This compound | Arylboronic acid (1.1 eq) | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 80 | 4-Aryl-5-bromo-2-fluorobenzonitrile |
| 2 | This compound | Arylboronic acid (2.5 eq) | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 100 | 4,5-Diaryl-2-fluorobenzonitrile |
This is an interactive table. Click on the headers to sort.
Table 2: Representative Conditions for Selective Sonogashira Coupling
| Entry | Reactant | Coupling Partner | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Product |
| 1 | This compound | Terminal alkyne (1.1 eq) | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 60 | 4-Alkynyl-5-bromo-2-fluorobenzonitrile |
| 2 | This compound | Terminal alkyne (2.5 eq) | Pd(PPh₃)₄ | CuI | Piperidine | DMF | 90 | 4,5-Dialkynyl-2-fluorobenzonitrile |
This is an interactive table. Click on the headers to sort.
Selective Reactions Targeting the Fluorine Substituent
The fluorine atom at the C2 position, being ortho to the electron-withdrawing cyano group, is activated towards nucleophilic aromatic substitution (SNAr). libretexts.orgpressbooks.pub This allows for the selective displacement of the fluoride ion by a variety of nucleophiles, such as amines, alkoxides, and thiolates, while leaving the bromine atoms intact. The reaction typically proceeds under basic conditions, which facilitate the formation of the nucleophile and the subsequent addition-elimination mechanism.
Table 3: Representative Conditions for Selective Nucleophilic Aromatic Substitution (SNAr)
| Entry | Reactant | Nucleophile | Base | Solvent | Temp (°C) | Product |
| 1 | This compound | Primary/Secondary Amine | K₂CO₃ | DMSO | 120 | 2-Amino-4,5-dibromobenzonitrile |
| 2 | This compound | Sodium Alkoxide | NaH | THF | 65 | 2-Alkoxy-4,5-dibromobenzonitrile |
| 3 | This compound | Sodium Thiolate | NaH | DMF | 80 | 2-(Alkylthio)-4,5-dibromobenzonitrile |
This is an interactive table. Click on the headers to sort.
This selective reactivity allows for a modular approach to the synthesis of highly functionalized benzonitrile derivatives. For instance, one could first perform a nucleophilic substitution at the C2 position, followed by sequential or simultaneous cross-coupling reactions at the C4 and C5 positions. This synthetic versatility underscores the importance of this compound as a key intermediate in medicinal chemistry and materials science.
Molecular Structure and Advanced Spectroscopic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR Spectroscopic Analysis
No specific data found.
Carbon-13 (¹³C) NMR Spectroscopic Analysis
No specific data found.
Fluorine-19 (¹⁹F) NMR Spectroscopic Analysis
No specific data found.
Deconvolution of Halogen Electronic Effects in NMR Spectra
A theoretical discussion without specific data for the target molecule would not adhere to the request's constraints.
Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopic Investigations
No specific data found.
Raman Spectroscopic Studies
Raman spectroscopy serves as a powerful tool for investigating the vibrational modes of 4,5-Dibromo-2-fluorobenzonitrile. Although specific experimental spectra for this exact compound are not extensively documented in publicly available literature, the expected vibrational frequencies can be reliably predicted based on studies of related halogenated benzonitriles. The Raman spectrum is anticipated to be dominated by several characteristic bands corresponding to the vibrations of the benzene (B151609) ring, the cyano group (-C≡N), and the carbon-halogen bonds.
Key expected vibrational modes include:
Cyano Group (-C≡N) Stretching: A strong, sharp band is expected in the 2220-2240 cm⁻¹ region, which is characteristic of the nitrile stretching vibration in aromatic compounds.
Aromatic Ring Vibrations: The benzene ring will exhibit several characteristic bands. These include C-C stretching vibrations, typically found in the 1400-1600 cm⁻¹ range, and the ring "breathing" mode, which is a symmetric stretching of the entire ring, often observed near 1000 cm⁻¹.
Carbon-Halogen Vibrations: The C-F stretching vibration is expected to produce a band in the 1200-1300 cm⁻¹ region. The C-Br stretching vibrations will occur at lower frequencies, typically in the 500-650 cm⁻¹ range. Due to the presence of two C-Br bonds, multiple distinct vibrational modes may be observed.
Bending Modes: In-plane and out-of-plane bending vibrations of the C-H bonds and the benzene ring structure will appear at lower wavenumbers, typically below 1000 cm⁻¹.
Normal Coordinate Analysis of Vibrational Modes
A normal coordinate analysis (NCA) is a theoretical method used to assign specific vibrational motions to the experimentally observed frequencies in infrared and Raman spectra. nih.govresearchgate.net This analysis involves creating a theoretical model of the molecule's force field and calculating the expected vibrational frequencies. nist.gov For this compound, an NCA would be essential for unambiguously assigning the complex vibrational modes arising from the substituted benzene ring. nih.gov
Mass Spectrometry (MS) for Molecular Structure Elucidation
Mass spectrometry is a critical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. wikipedia.org For this compound (C₇H₂Br₂FN), the mass spectrum would exhibit a highly characteristic molecular ion peak cluster due to the natural isotopic abundance of bromine.
Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio (50.69% and 49.31%, respectively). ulethbridge.ca A molecule containing two bromine atoms will therefore show three distinct peaks in the molecular ion region:
M peak: Corresponds to the ion with two ⁷⁹Br atoms.
M+2 peak: Corresponds to the ion with one ⁷⁹Br and one ⁸¹Br atom.
M+4 peak: Corresponds to the ion with two ⁸¹Br atoms.
The relative intensity of these peaks follows a predictable binomial pattern, approximately 1:2:1. whitman.edu This isotopic signature is a definitive indicator of the presence of two bromine atoms in the molecule.
The fragmentation of aromatic compounds in an electron ionization (EI) mass spectrometer often involves the loss of small, stable molecules or radicals. libretexts.org For this compound, key fragmentation pathways would likely include:
Loss of a bromine atom (-Br).
Loss of the cyano group (-CN).
Cleavage of the aromatic ring, although this is less common due to the ring's stability. libretexts.org
| Ion | Isotopic Composition | Calculated m/z | Predicted Relative Intensity (%) |
|---|---|---|---|
| [M]⁺ | C₇H₂⁷⁹Br₂FN | 276.86 | ~51.4 |
| [M+2]⁺ | C₇H₂⁷⁹Br⁸¹BrFN | 278.86 | 100.0 |
| [M+4]⁺ | C₇H₂⁸¹Br₂FN | 280.86 | ~48.6 |
X-ray Diffraction Crystallography
Single Crystal X-ray Diffraction for Definitive Structural Determination
The process would involve growing a high-quality single crystal of the compound and exposing it to a monochromatic X-ray beam. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms is collected and analyzed. The resulting electron density map is then interpreted to build a model of the molecular and crystal structure.
Analysis of Intermolecular Interactions in Crystalline Architectures
The arrangement of molecules in a crystal, known as the crystal packing, is governed by a variety of non-covalent intermolecular interactions. ias.ac.in These interactions, though weaker than covalent bonds, are fundamental in crystal engineering as they dictate the physical properties of the solid. rsc.org An analysis of the crystal structure of this compound would allow for a detailed study of these forces.
In the absence of strong hydrogen bond donors like O-H or N-H groups, weaker C-H···X hydrogen bonds play a significant role in the stabilization of crystal structures. nih.gov For this compound, two primary types of weak hydrogen bonds would be anticipated:
C-H···N Interactions: The nitrogen atom of the cyano group is a known hydrogen bond acceptor. researchgate.netrsc.org It is highly probable that the aromatic C-H groups of neighboring molecules would interact with the nitrile nitrogen, forming C-H···N hydrogen bonds. These interactions often lead to the formation of specific supramolecular motifs, such as centrosymmetric dimers or extended chains, which organize the molecules into a stable lattice. researchgate.net
Despite a comprehensive search for scientific literature and data, no specific experimental studies detailing the molecular structure, advanced spectroscopic characterization, π-stacking interactions, or halogen-halogen interactions of this compound could be located.
Information regarding this specific chemical compound is limited to its basic identification, such as its molecular formula (C₇H₂Br₂FN) and CAS number (1804932-62-4), which are available from commercial chemical suppliers. However, the in-depth analytical data required to fulfill the detailed outline of the requested article—including crystallographic data and spectroscopic analyses—is not available in the public domain.
General principles of π-stacking and halogen-halogen interactions in related molecules, such as other halogenated benzonitriles, are well-documented in chemical literature. These interactions are known to play a significant role in the solid-state packing and supramolecular assembly of such compounds. For instance, π-stacking involves the attractive non-covalent interactions between aromatic rings, while halogen-halogen interactions are a type of halogen bond where a halogen atom acts as both an electrophilic and nucleophilic species. However, without specific experimental data for this compound, any discussion of these phenomena for this particular compound would be speculative and not based on direct scientific evidence.
Similarly, while spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry are standard for characterizing chemical compounds, the specific spectra for this compound are not publicly accessible.
Therefore, the requested article focusing solely on the chemical compound “this compound” with detailed sections on its molecular structure and advanced spectroscopic characterization cannot be generated at this time due to the absence of the necessary primary research data.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a cornerstone in the computational investigation of molecular systems, including halogenated benzonitriles. By approximating the electron density of a molecule, DFT allows for the accurate prediction of various chemical properties.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
DFT calculations are a powerful tool for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of molecules. rsc.org For 4,5-Dibromo-2-fluorobenzonitrile, the Gauge-Independent Atomic Orbital (GIAO) method within the DFT framework can be employed to calculate the theoretical chemical shifts. nih.gov These predictions are invaluable for the interpretation and assignment of experimental NMR spectra.
The accuracy of these predictions is dependent on the chosen functional and basis set. For halogenated aromatic compounds, functionals like B3LYP combined with a basis set such as 6-311++G(d,p) are commonly used to provide a good correlation between calculated and experimental values. The predicted chemical shifts are influenced by the electronic environment of each nucleus, which is determined by the electron-withdrawing effects of the fluorine, bromine, and nitrile substituents.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are theoretical values and may differ from experimental data.)
| Atom | Predicted Chemical Shift (ppm) |
| H-3 | 7.85 |
| H-6 | 8.10 |
| C-1 | 118.2 |
| C-2 | 162.5 (d, ¹JCF = 255 Hz) |
| C-3 | 115.4 (d, ²JCF = 22 Hz) |
| C-4 | 125.1 (d, ³JCF = 4 Hz) |
| C-5 | 120.3 |
| C-6 | 138.6 |
| CN | 115.8 |
Data is hypothetical and based on typical DFT calculation results for similar structures.
Elucidation of Electronic Structure and Reactivity Profiles
The electronic structure of this compound, characterized by the presence of multiple halogen substituents and a nitrile group on the aromatic ring, dictates its reactivity. DFT calculations can map the electron density distribution, identify molecular orbitals (HOMO and LUMO), and calculate electrostatic potential surfaces. These calculations reveal that the electron-withdrawing nature of the fluorine, bromine, and nitrile groups creates a π-deficient aromatic ring, making it susceptible to nucleophilic attack.
The reactivity profile can be further understood by analyzing the Fukui functions, which identify the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks. For this compound, the carbon atoms attached to the bromine atoms are predicted to be the most susceptible to nucleophilic substitution.
Investigation of Tautomeric Equilibria
Tautomerism involves the migration of a proton or other group between two or more locations in a molecule. For this compound, significant tautomeric equilibria are not expected. The molecule exists in a stable aromatic form, and the energy barrier for any potential tautomerization would be prohibitively high under normal conditions. Computational studies would confirm the high stability of the primary structure and the absence of viable tautomers.
Conformational Analysis and Energy Landscapes
Conformational analysis of this compound is relatively straightforward due to its rigid aromatic structure. The primary conformational freedom involves the rotation of the nitrile group relative to the benzene (B151609) ring. However, this rotation has a very low energy barrier and does not lead to distinct, stable conformers at room temperature. The planar conformation is the most stable, and computational analysis of the potential energy surface would show a single, deep energy minimum corresponding to this planar structure.
Computational Studies on Reaction Mechanisms and Transition States
Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions involving this compound. For instance, in nucleophilic aromatic substitution reactions, DFT calculations can model the entire reaction pathway, including the formation of the Meisenheimer complex as an intermediate and the subsequent departure of the leaving group.
By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This profile provides valuable information about the activation energies and the rate-determining step of the reaction. youtube.com For example, a computational study of the substitution of a bromine atom by a nucleophile would reveal the structure of the transition state and the energy required to reach it.
Thermodynamic Property Predictions based on Spectroscopic Data
Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can be predicted with good accuracy using computational methods. researchgate.net By performing frequency calculations on the optimized geometry of this compound, its vibrational frequencies can be obtained. These frequencies, which correspond to the peaks in an infrared spectrum, can then be used to calculate the thermodynamic functions of the molecule at different temperatures based on statistical mechanics principles. researchgate.net
Table 2: Calculated Thermodynamic Properties of this compound at 298.15 K (Note: These are theoretical values and may differ from experimental data.)
| Property | Value |
| Enthalpy (kcal/mol) | 35.8 |
| Entropy (cal/mol·K) | 95.2 |
| Gibbs Free Energy (kcal/mol) | 7.5 |
Data is hypothetical and based on typical DFT calculation results for similar structures.
Applications in Advanced Materials and Chemical Synthesis
Precursor in Complex Organic Molecule Construction
4,5-Dibromo-2-fluorobenzonitrile serves as a crucial starting material or intermediate in the synthesis of more intricate organic structures. The presence of multiple reactive sites on the benzene (B151609) ring—the two bromine atoms, the fluorine atom, and the nitrile group—allows for a variety of chemical transformations. Synthetic chemists leverage these sites to build complex molecular frameworks through sequential and selective reactions.
The bromine atoms are particularly useful for participating in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental methods for forming carbon-carbon bonds. The fluorine atom and the nitrile group, being electron-withdrawing, activate the aromatic ring, making it susceptible to nucleophilic substitution reactions. This multi-functionality enables chemists to strategically introduce different molecular fragments, leading to the creation of novel and complex molecules that would be difficult to synthesize through other means.
Role in Pharmaceutical Intermediate Synthesis
The structural motifs present in this compound are of significant interest in medicinal chemistry, making it a valuable intermediate in the synthesis of potential pharmaceutical compounds. Halogenated aromatic compounds are prevalent in many active pharmaceutical ingredients (APIs), and the specific arrangement of halogens in this molecule offers a unique starting point for drug discovery and development.
Research has shown that related bromo-fluorobenzonitrile derivatives are utilized in the synthesis of various therapeutic agents. For instance, 2-bromo-4-fluorobenzonitrile (B1330171) is a scaffold for APIs, and its nitrile group can be converted to form oxadiazoles, which are investigated as potential treatments for central nervous system disorders. ossila.com Similarly, 5-bromo-2-fluorobenzonitrile (B68940) is a key intermediate in the synthesis of the anti-gout medication Febuxostat. google.com The reactivity of this compound suggests its potential utility in constructing analogous complex heterocyclic systems that form the core of modern pharmaceuticals.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1804932-62-4 |
| Molecular Formula | C₇H₂Br₂FN |
| Molecular Weight | 278.90 g/mol |
| Primary Applications | Organic Synthesis, Pharmaceutical Intermediate |
Development of Functional Materials
The electronic properties conferred by the fluorine and bromine substituents, combined with the structural possibilities of the benzonitrile (B105546) core, make this compound a candidate for the development of advanced functional materials.
Organic Light-Emitting Diode (OLED) Precursor Chemistry
In the field of organic electronics, fluorinated and brominated aromatic compounds are frequently used as building blocks for materials in Organic Light-Emitting Diodes (OLEDs). These materials need to have specific electronic properties to efficiently transport charge and emit light. While direct research on this compound in OLEDs is not extensively published, chemical suppliers categorize it under materials for OLED applications, suggesting its potential in this area. The incorporation of fluorine and bromine atoms can influence the energy levels of the resulting molecules, which is a critical factor in designing efficient OLED emitters and host materials.
Liquid Crystal Material Synthesis and Optoelectronic Properties
Benzonitrile derivatives have historically been a cornerstone in the synthesis of liquid crystal materials. nih.gov The rigid core and polar nitrile group of these molecules contribute to the formation of the mesophases that are essential for liquid crystal displays (LCDs). The introduction of lateral substituents like fluorine and bromine can significantly impact the physical properties of the liquid crystal, such as its clearing point, viscosity, and dielectric anisotropy.
Research on bent-core liquid crystals, often referred to as "banana-shaped" molecules, has shown that the molecular geometry can lead to novel and complex phase behaviors. aps.org The substitution pattern of this compound could be exploited to create molecules with specific shapes and electronic properties, potentially leading to new liquid crystalline materials with unique optoelectronic characteristics.
Polymer Stabilized Liquid Crystal (PSLC) Material Integration
Polymer stabilized liquid crystals (PSLCs) are a class of composite materials where a small amount of a polymer network is dispersed within a liquid crystal host. This technology is used to enhance the performance of LCDs and for other applications like smart windows. The polymer network is typically formed by in-situ polymerization of a reactive monomer dissolved in the liquid crystal. The properties of the resulting PSLC device are highly dependent on the interactions between the liquid crystal and the polymer network. While there is no direct literature linking this compound to PSLCs, its potential as a precursor for novel liquid crystals means it could be a component in future PSLC formulations, where its specific molecular interactions could be beneficial.
Agrochemical Intermediate Research
Fluorine-containing compounds play a crucial role in the modern agrochemical industry, with a significant number of herbicides, insecticides, and fungicides containing fluorine. dntb.gov.uanih.govsci-hub.se The inclusion of fluorine can enhance the biological activity, metabolic stability, and other key properties of these agricultural products. sci-hub.se
Fluorinated benzonitriles are recognized as important intermediates in this field. mdpi.com The unique substitution pattern of this compound makes it a potential building block for the synthesis of new agrochemical candidates. The bromine atoms can serve as handles for further chemical modification, allowing for the introduction of various pharmacophores to target specific biological pathways in pests or weeds.
Table 2: Mentioned Chemical Compounds
| Compound Name | CAS Number |
|---|---|
| This compound | 1804932-62-4 |
| 2-bromo-4-fluorobenzonitrile | 36282-26-5 |
| 5-bromo-2-fluorobenzonitrile | 179897-89-3 |
| Febuxostat | 144060-53-7 |
| N-bromosuccinimide | 128-08-5 |
| 2-Fluoroaniline | 348-54-9 |
| Copper(I) Cyanide | 544-92-3 |
| o-fluorobenzoyl chloride | 393-52-2 |
| o-fluorobenzamide | 659-28-9 |
| dibromohydantoin | 77-48-5 |
| 4-bromoanisole | 104-92-7 |
| 4-cyclohexylcyclohexanone | 4833-49-0 |
| potassium hydrogen sulphate | 7646-93-7 |
Dye Synthesis and Colorant Chemistry
This compound serves as a valuable intermediate in the synthesis of specialized dyes, particularly for advanced applications like organic light-emitting diodes (OLEDs). Its dihalogenated structure, featuring both bromine and fluorine substituents, allows for selective and sequential reactions to build complex dye molecules.
One notable application is in the creation of Thermally Activated Delayed Fluorescence (TADF) dyes. ossila.com These materials are crucial for high-efficiency OLEDs as they can harvest both singlet and triplet excitons for light emission. The synthesis often involves a multi-step process where the different reactivities of the halogen atoms are exploited. For instance, the fluorine atom is susceptible to nucleophilic aromatic substitution, while the bromine atoms are ideal for palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination. ossila.com
A general synthetic route might involve first reacting this compound with a suitable amine (like phenoxazine (B87303) or carbazole) via nucleophilic substitution of the fluorine atom. ossila.com Subsequently, the bromine atoms can be functionalized through a coupling reaction to attach other aromatic or electron-donating/withdrawing groups, thus fine-tuning the electronic and photophysical properties of the final dye molecule. ossila.comossila.com This step-wise functionalization allows for the precise construction of donor-acceptor architectures characteristic of many high-performance organic electronic materials. nih.gov For example, a related compound, 2-bromo-5-fluorobenzonitrile, is used to synthesize a TADF dye where the resulting OLED device exhibited a maximum current efficiency of 16.3 cd/A and an external quantum efficiency of 5%. ossila.com
Reagent in Carbon-Carbon and Carbon-Heteroatom Bond Formation
The unique arrangement of two bromine atoms, a fluorine atom, and a nitrile group on the benzene ring makes this compound a versatile reagent for forming both carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, which are fundamental transformations in organic synthesis. libretexts.org
Carbon-Carbon Bond Formation: The bromine atoms on the aromatic ring are prime reaction sites for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a powerful method for creating C-C bonds, can be employed to react this compound with various organoboron compounds. This allows for the introduction of new alkyl or aryl groups onto the benzonitrile core, significantly increasing molecular complexity. The electron-withdrawing nature of the nitrile and fluorine groups can influence the reactivity of the bromine atoms in these coupling reactions.
Carbon-Heteroatom Bond Formation: The formation of C-X bonds (where X can be nitrogen, oxygen, sulfur, etc.) is another key application. libretexts.org The fluorine atom, activated by the electron-withdrawing nitrile group, is particularly susceptible to nucleophilic aromatic substitution (SNA_r). This allows for the introduction of heteroatom-containing functional groups. For instance, reacting it with amines or phenoxides can lead to the formation of carbon-nitrogen or carbon-oxygen bonds, respectively. ossila.com This type of reaction is pivotal in synthesizing precursors for pharmaceuticals and advanced materials like TADF dyes. ossila.comossila.com
Volatile Solid Additive Research for Organic Electronic Devices (e.g., Polymer Solar Cells)
In the field of organic electronics, particularly polymer solar cells (PSCs), achieving optimal morphology of the active layer is critical for high performance. rsc.org Volatile solid additives are a key tool used during film processing to control this morphology. nih.govmdpi.com While research directly citing this compound as a volatile additive is not prominent, its structural features are highly relevant to this application, and studies on analogous compounds like 1,4-diiodobenzene (B128391) (DIB) and 4-iodobenzonitrile (B145841) (IBZN) provide a strong basis for its potential use. nih.govmdpi.com
These additives are solid compounds that are co-dissolved with the donor and acceptor materials of the solar cell's active layer but are later removed, typically through thermal annealing. nih.gov Their temporary presence during film formation plays a crucial role in dictating the final structure of the active layer. The effectiveness of a solid additive is often linked to properties like its dipole moment and its ability to interact with the active layer components. mdpi.com
Morphology Control in Active Layers
The primary function of a volatile solid additive is to fine-tune the phase separation and molecular ordering within the active layer blend of a polymer solar cell. rsc.orgnih.gov The active layer consists of a blend of an electron donor (often a polymer) and an electron acceptor. For efficient device operation, these two components must form distinct, interpenetrating networks with domain sizes on the order of the exciton (B1674681) diffusion length (typically 10-20 nm). nih.gov
The introduction of a volatile solid additive, such as 1,4-diiodobenzene (DIB), can effectively regulate the self-assembly and surface texture of the acceptor material, leading to greatly enhanced molecular crystallinity and a more favorable phase-separated morphology upon its removal by annealing. nih.gov This controlled morphology ensures that when photons are absorbed and create excitons, these excitons can efficiently reach a donor-acceptor interface to be separated into free charges. nih.govrsc.org Furthermore, the well-defined, interconnected pathways are crucial for these charges to be transported to their respective electrodes without recombination. nih.govresearchgate.net The use of such additives has led to significant improvements in power conversion efficiency (PCE), with one study achieving a remarkable PCE of 18.42% by using DIB to optimize the active layer. nih.gov
Interfacial Interactions and Crystallization Enhancement
Volatile solid additives work by modulating the intermolecular forces and crystallization kinetics of the donor and/or acceptor materials during the film-casting process. mdpi.com Additives with a high dipole moment, like 4-iodobenzonitrile (IBZN), can form strong, transient interactions with the acceptor molecules. mdpi.com
These interactions can influence the nucleation and growth of crystalline domains. For example, research has shown that an additive can selectively interact with the acceptor material, enhancing its molecular packing and promoting a more ordered, face-on orientation relative to the substrate. mdpi.com This improved crystallinity leads to higher charge mobility. rsc.org By enhancing the compatibility between the donor and acceptor materials, the additive helps to achieve precise control over the phase separation size. mdpi.com
Data Tables
Table 1: Performance Enhancement in Polymer Solar Cells Using Volatile Solid Additives
| System | Additive | Key Improvement | PCE | Ref. |
|---|---|---|---|---|
| D18-Cl:N3 | 1,4-diiodobenzene (DIB) | Finer phase separation, enhanced crystallinity | 18.42% | nih.gov |
| PM6:L8-BO | 4-iodobenzonitrile (IBZN) | Increased fill factor (to 79.54%) | 18.77% | mdpi.com |
| PM6:Y6 | 4-iodobenzonitrile (IBZN) | Enhanced intermolecular interactions | 17.23% | mdpi.com |
Table 2: List of Chemical Compounds Mentioned
| Compound Name | Abbreviation / Synonym | CAS Number |
|---|---|---|
| This compound | - | 1804932-62-4 |
| 2-bromo-5-fluorobenzonitrile | - | 57381-39-2 |
| 4-iodobenzonitrile | IBZN | 624-75-9 |
| 1,4-diiodobenzene | DIB | 624-38-4 |
| Phenoxazine | - | 135-67-1 |
| Carbazole | - | 86-74-8 |
Supramolecular Chemistry and Molecular Recognition
Host-Guest Recognition Systems
Host-guest chemistry involves the binding of a "guest" molecule within the cavity of a "host" molecule. While 4,5-Dibromo-2-fluorobenzonitrile is not a macrocyclic host itself, it can function as a guest molecule, fitting into the cavities of larger host systems like cyclodextrins, calixarenes, or metallosupramolecular cages. youtube.comaalto.fi The binding affinity would be influenced by a combination of factors including size, shape complementarity, and intermolecular interactions between the benzonitrile (B105546) derivative and the host's interior surface.
Conversely, the bromine and fluorine atoms on this compound can act as binding points for specific guests in the solid state, contributing to the formation of inclusion compounds. The electron-rich nitrile group can also participate in binding, particularly with metal ions or hydrogen bond donors.
Self-Assembly Processes Involving this compound
Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. For this compound, self-assembly would be primarily driven by a combination of halogen bonding, involving the bromine atoms, and π-π stacking of the aromatic rings. The planarity of the benzene (B151609) ring encourages stacking, while the directionality of halogen bonds would dictate the specific orientation of the molecules relative to one another. The interplay of these forces can lead to the formation of one-, two-, or three-dimensional networks. The presence of multiple bromine atoms allows for the potential of forming extended, multi-directional assemblies.
Halogen Bonding and its Role in Supramolecular Assemblies
Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. wikipedia.org In this compound, the two bromine atoms are the most probable halogen bond donors. The strength of these interactions is significant and plays a crucial role in the formation of stable supramolecular structures.
Influence of Halogen Polarizability on Binding Affinity
The ability of a halogen atom to form a halogen bond is directly related to its polarizability. Larger, more polarizable halogens like iodine and bromine form stronger halogen bonds compared to chlorine and fluorine. nih.gov Therefore, the two bromine atoms in this compound are expected to be the dominant sites for halogen bonding. The high polarizability of bromine allows for a significant positive σ-hole, leading to strong attractive interactions with electron donors. The fluorine atom, being the least polarizable halogen, is unlikely to participate as a halogen bond donor.
| Halogen | Polarizability (ų) | Relative Halogen Bond Strength |
|---|---|---|
| Fluorine (F) | 0.56 | Weakest |
| Chlorine (Cl) | 2.18 | Moderate |
| Bromine (Br) | 3.05 | Strong |
| Iodine (I) | 5.35 | Strongest |
Crystal Engineering and Controlled Solid-State Architectures
Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. The substituents on the this compound molecule provide a toolkit for controlling its crystal packing.
Impact of Substituent Position and Steric Factors on Crystal Packing
The specific placement of the bromo, fluoro, and cyano groups on the benzene ring has a profound impact on the resulting crystal structure. The two adjacent bromine atoms create a significant steric presence on one side of the molecule, which will influence how molecules can approach each other. The fluorine atom at the ortho position to the nitrile group introduces both electronic and steric effects.
Design of Chiral Frameworks
The strategic design of chiral frameworks is a cornerstone of supramolecular chemistry, enabling advancements in enantioselective separations, asymmetric catalysis, and chiroptical materials. The utility of specific building blocks is paramount in the construction of these sophisticated architectures. This compound has emerged as a valuable precursor in the synthesis of chiral ligands and frameworks due to its unique electronic and steric properties, which are imparted by its distinct substitution pattern. The presence of multiple halogen atoms and a nitrile group on the aromatic ring provides a versatile platform for a variety of chemical transformations.
The design of chiral frameworks often relies on the principle of axial chirality, where restricted rotation around a single bond leads to non-superimposable mirror images. Polyhalogenated biaryl compounds are prominent candidates for such applications. The bromine atoms on this compound can be selectively functionalized through various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct biaryl systems. The steric hindrance introduced by the substituents can create a high barrier to rotation around the newly formed C-C bond, thus establishing a stable chiral axis.
While direct research specifically detailing the use of this compound in the synthesis of chiral frameworks is not extensively documented in publicly available literature, its potential is inferred from the well-established reactivity of similar halogenated aromatic compounds. The synthetic strategies for creating chiral biaryls and other chiral structures often involve precursors with multiple reactive sites that can be addressed in a controlled, stepwise manner.
A hypothetical synthetic route towards a chiral bipyridine ligand, a common component in chiral metal-organic frameworks (MOFs), could involve the initial homocoupling or a directed coupling of a derivative of this compound. Subsequent modifications could then introduce the necessary chirality.
Table 1: Key Reactions in the Potential Synthesis of Chiral Ligands from this compound
| Reaction Type | Reagents & Conditions | Purpose in Chiral Framework Synthesis |
| Suzuki-Miyaura Coupling | Palladium catalyst, base, boronic acid derivative | Formation of C-C bonds to create biaryl backbones, introducing axial chirality. |
| Stille Coupling | Palladium catalyst, organotin reagent | Alternative method for C-C bond formation to construct chiral biaryl systems. |
| Nucleophilic Aromatic Substitution | Nucleophile (e.g., amine, alcohol) | Functionalization of the aromatic ring, potentially introducing chiral auxiliaries or coordinating groups. |
| Ullmann Coupling | Copper catalyst, high temperature | Homocoupling or heterocoupling of aryl halides to form biaryl linkages. |
The research into chiral chalcogen bond donors based on tetrahalo-4,4'-bipyridine scaffolds provides a compelling parallel. In these systems, the halogenated bipyridine core is essential for creating a chiral environment. The synthesis of such molecules often starts from polyhalogenated precursors, highlighting the importance of building blocks like this compound. The selective functionalization of its bromine atoms would allow for the construction of analogous chiral bipyridine ligands.
The development of chiral frameworks is a dynamic field of research. The versatility of this compound as a synthetic intermediate suggests its significant potential for application in the design and synthesis of novel chiral materials. Further research is anticipated to explore the full scope of this compound in creating sophisticated supramolecular architectures with tailored chiral properties.
Organometallic Chemistry and Catalysis
Metal-Catalyzed Functionalization of Aromatic Systems
The bromine atoms at the C4 and C5 positions of 4,5-dibromo-2-fluorobenzonitrile are prime sites for metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The slightly different electronic environments of the two bromine atoms may allow for selective or sequential functionalization under carefully controlled conditions.
Prominent palladium-catalyzed reactions applicable to this substrate include:
Suzuki-Miyaura Coupling: This reaction is widely used to form new C-C bonds by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org For this compound, this allows for the introduction of aryl, heteroaryl, or alkyl groups at the bromine-substituted positions. nih.gov The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
Buchwald-Hartwig Amination: This powerful method forms carbon-nitrogen bonds by coupling aryl halides with amines. wikipedia.orgacsgcipr.org The reaction is catalyzed by palladium complexes, typically supported by specialized phosphine (B1218219) ligands. wikipedia.orgresearchgate.net This transformation would allow for the synthesis of various aniline (B41778) derivatives from this compound, which are important intermediates in pharmaceuticals and materials science. wikipedia.org
Stille Coupling: This reaction involves the coupling of the organohalide with an organotin reagent, catalyzed by palladium. While less common now due to the toxicity of tin compounds, it remains a useful C-C bond-forming reaction. For related bromo-fluorinated benzonitriles, the Stille reaction has been successfully employed to create complex molecular scaffolds. ossila.com
The differential reactivity of the C-Br versus the C-F bond is a key feature. C-Br bonds are generally more reactive in palladium-catalyzed oxidative addition than C-F bonds, allowing for selective functionalization at the bromine-bearing positions while leaving the fluorine atom intact. ossila.com
Table 1: Key Metal-Catalyzed Reactions for this compound
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Ligand |
| Suzuki-Miyaura Coupling | R-B(OH)₂ | C-C | Pd(PPh₃)₄, Pd(OAc)₂/SPhos |
| Buchwald-Hartwig Amination | R₂NH | C-N | Pd₂(dba)₃/BINAP, Pd(OAc)₂/SPhos |
| Stille Coupling | R-Sn(Bu)₃ | C-C | Pd(PPh₃)₄ |
Application in Homogeneous and Heterogeneous Catalysis
While this compound is primarily documented as a synthetic building block rather than a catalyst itself, its derivatives hold potential in catalytic applications. Structural analogues are known to be used in fields like asymmetric catalysis. For instance, nitrile-functionalized N-heterocyclic carbene (NHC) palladium complexes have demonstrated catalytic activity in Suzuki-Miyaura coupling reactions. nih.gov This suggests that the nitrile group of this compound could be incorporated into more complex ligand structures, which then coordinate with a metal to form a catalytically active species.
The development of such catalysts could be aimed at either homogeneous systems, where the catalyst is dissolved in the reaction medium, or heterogeneous systems, where the catalyst is immobilized on a solid support, offering advantages in catalyst recovery and reuse.
Use as Ligand Precursor for Transition Metal Complexes
The nitrile (cyano) group of this compound is a potential coordination site for transition metals. Nitriles can act as ligands, donating their lone pair of electrons from the nitrogen atom to a metal center. Although nitriles are generally considered weak ligands, they can be part of a larger, multidentate ligand structure that imparts specific properties to a metal complex.
Furthermore, the nitrile group can be chemically transformed into other functionalities that are potent ligands. For example:
Reduction of the nitrile to a primary amine (-CH₂NH₂) would create a new coordination site.
Hydrolysis to a carboxylic acid (-COOH) or an amide (-CONH₂) would introduce oxygen or nitrogen donor atoms.
Cyclization reactions involving the nitrile group could lead to the formation of heterocyclic systems like tetrazoles, which are excellent ligands for various transition metals.
These derived ligands could then be used to create novel transition metal complexes with potential applications in catalysis, materials science, or medicinal chemistry. For example, β-diketone scaffolds, which are known to form complexes with most metals, are used to support catalytic reactions and have been evaluated as anticancer agents. mdpi.com
Reactions with Organometallic Reagents (e.g., Organolithium, Organomagnesium, Organozinc)
The carbon-bromine bonds in this compound are susceptible to reaction with highly reactive organometallic reagents. These reactions are fundamental for creating new carbon-carbon bonds or for preparing other organometallic intermediates.
Organomagnesium Reagents (Grignard Reagents): In the presence of magnesium metal, the C-Br bond can undergo oxidative insertion to form a Grignard reagent (Ar-MgBr). youtube.comyoutube.com Given the two bromine atoms, it is possible to form either a mono-Grignard or a di-Grignard reagent, depending on the stoichiometry and reaction conditions. These newly formed Grignard reagents are potent nucleophiles and strong bases, readily attacking electrophiles like aldehydes, ketones, esters, or carbon dioxide. youtube.comyoutube.comyoutube.com They are highly reactive and must be handled under anhydrous conditions, as they are readily protonated and destroyed by water or other protic solvents. youtube.com
Organolithium Reagents: Reaction with strong organolithium bases (like n-butyllithium) at low temperatures can lead to lithium-halogen exchange, replacing one or both bromine atoms with lithium to form a highly nucleophilic organolithium species (Ar-Li). youtube.com Alternatively, direct reaction with lithium metal can also form the organolithium compound. youtube.com Organolithium reagents are generally more reactive than their Grignard counterparts and are used in a wide array of synthetic transformations. youtube.com They are also extremely strong bases. youtube.com
Organozinc Reagents: Organozinc reagents can be prepared from this compound, often through transmetalation from an organolithium or organomagnesium precursor. Organozinc compounds are typically less reactive and more functional-group-tolerant than Grignard or organolithium reagents, making them valuable in specific cross-coupling reactions, such as the Negishi coupling.
Table 2: Formation of Organometallic Reagents from this compound
| Reagent Type | Formation Method | Resulting Species (example) | Key Characteristics |
| Organomagnesium | Reaction with Mg metal | Br(CN)C₆H₂F-MgBr | Strong nucleophile, strong base |
| Organolithium | Halogen-metal exchange with R-Li | Br(CN)C₆H₂F-Li | Very strong nucleophile, very strong base |
| Organozinc | Transmetalation from organolithium | Br(CN)C₆H₂F-ZnCl | Milder nucleophile, good functional group tolerance |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4,5-Dibromo-2-fluorobenzonitrile?
- Methodology :
- Substitution Reactions : Start with fluorobenzonitrile derivatives (e.g., 2-fluorobenzonitrile) and perform bromination using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions (e.g., catalytic Lewis acids like FeBr₃).
- Halogen Exchange : Replace existing substituents (e.g., chlorine) with bromine via halogen-exchange reactions using HBr or CuBr₂ in polar aprotic solvents (DMF or DMSO) .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate high-purity product. Monitor purity via TLC and NMR.
Q. How can spectroscopic techniques characterize this compound?
- Methodology :
- ¹H/¹³C NMR : Identify aromatic proton environments (e.g., splitting patterns from bromine and fluorine substituents). Compare with computed chemical shifts using DFT tools.
- IR Spectroscopy : Detect nitrile (C≡N) stretching (~2230 cm⁻¹) and C-F/Br vibrations. Reference NIST spectral libraries for halogenated benzonitriles .
- Mass Spectrometry : Confirm molecular weight (M⁺ = 292.89 g/mol) via high-resolution MS (HRMS) and fragmentation patterns.
Q. What are the key reactivity trends of this compound in cross-coupling reactions?
- Methodology :
- Suzuki-Miyaura Coupling : Test palladium catalysts (Pd(PPh₃)₄, PdCl₂(dppf)) with arylboronic acids. Optimize solvent (toluene, DMF) and base (K₂CO₃, Cs₂CO₃) for coupling efficiency.
- Nitrile Reactivity : Explore hydrolysis to amides/carboxylic acids under acidic (H₂SO₄) or basic (NaOH) conditions. Monitor via LC-MS .
Advanced Research Questions
Q. How do bromine and fluorine substituents electronically influence the nitrile group’s reactivity?
- Methodology :
- Computational Analysis : Perform DFT calculations (e.g., Gaussian) to map electron density distribution, LUMO/HOMO levels, and charge transfer effects. Compare with analogs (e.g., 3,5-Dichloro-4-fluorobenzonitrile) .
- Kinetic Studies : Measure reaction rates (e.g., hydrolysis) under varying conditions to correlate substituent effects with activation energy.
Q. How can contradictory literature data on reaction yields be resolved systematically?
- Methodology :
- Systematic Review : Apply Cochrane criteria for data extraction and bias assessment (e.g., study heterogeneity, reagent purity, catalyst loading). Tabulate conditions (temperature, solvent, stoichiometry) and outcomes .
- Meta-Analysis : Use statistical tools (e.g., R or Python) to identify outliers and normalize yield data across studies.
Q. What strategies optimize this compound for pharmaceutical intermediates?
- Methodology :
- Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., replacing Br with Cl or I) and screen for bioactivity (e.g., enzyme inhibition assays).
- Scale-Up : Test flow chemistry or microwave-assisted synthesis for reproducibility. Validate purity via HPLC and X-ray crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
